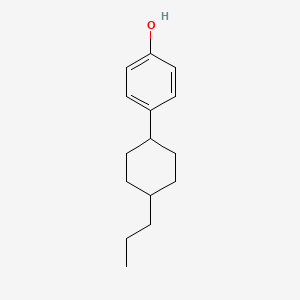

4-(trans-4-Propylcyclohexyl)phenol

Description

Overview of Phenolic Compounds in Chemical Science

Phenolic compounds are a broad class of chemical compounds characterized by a hydroxyl (-OH) group directly attached to an aromatic hydrocarbon ring. youtube.comnumberanalytics.com This basic structure, a hydroxylated benzene (B151609) ring, is the foundation for a vast array of natural and synthetic molecules. youtube.comnumberanalytics.com Phenols are ubiquitous in nature, found in many plants where they contribute to color, flavor, and defense mechanisms. numberanalytics.comnih.gov

In chemical science, phenolic compounds are recognized for their diverse applications. youtube.com They serve as crucial intermediates in the synthesis of polymers, pharmaceuticals, and dyes. Their antioxidant properties have also led to their use as additives in various industrial products to prevent oxidative degradation. nih.gov The reactivity of the phenolic hydroxyl group and the aromatic ring allows for a wide range of chemical modifications, making them versatile building blocks in organic synthesis. youtube.com

Significance of Cyclohexyl Derivatives in Organic Chemistry

Cyclohexyl derivatives, which are compounds containing a cyclohexane (B81311) ring, are integral to many areas of chemistry. researchgate.net The non-polar and sterically bulky nature of the cyclohexyl group can be used to tune the physical properties of a molecule, such as its solubility and melting point. wikipedia.org In medicinal chemistry, the incorporation of a cyclohexyl ring can enhance the lipophilicity of a drug molecule, potentially improving its absorption and distribution in the body. researchgate.net In materials science, the rigid and well-defined geometry of the cyclohexyl moiety is exploited in the design of liquid crystals and other ordered materials. mdpi.com

Contextualizing 4-(trans-4-Propylcyclohexyl)phenol within Contemporary Materials Science

The compound this compound sits (B43327) at the intersection of phenolic and cyclohexyl chemistry, possessing a unique combination of properties that make it valuable in modern materials science. Its structure, featuring a polar phenol (B47542) group and a non-polar propylcyclohexyl group, imparts an amphiphilic character that is crucial for the formation of self-assembling systems like liquid crystals. mdpi.comtcichemicals.com

Historical Development and Initial Characterization

While specific details on the initial discovery and synthesis of this compound are not extensively documented in readily available literature, its emergence is closely tied to the development of liquid crystal technologies. The systematic exploration of molecules with calamitic (rod-like) shapes, a key feature for liquid crystal behavior, led researchers to investigate compounds with rigid cores and flexible terminal groups. The synthesis of various alkylcyclohexylphenols, including the propyl derivative, was a logical step in this exploration. mdpi.com

The characterization of this compound would have involved standard analytical techniques of the time, including nuclear magnetic resonance (NMR) spectroscopy to elucidate the arrangement of protons and carbons, and mass spectrometry to confirm the molecular weight. Its potential as a liquid crystal intermediate would have been further investigated through techniques like differential scanning calorimetry (DSC) to determine its phase transition temperatures. mdpi.com

Nomenclature and Structural Features

The precise naming and structural representation of this compound are critical for its unambiguous identification in scientific literature and databases.

The systematic name assigned by the International Union of Pure and Applied Chemistry (IUPAC) is 4-(4-propylcyclohexyl)phenol . nih.govfishersci.canih.gov This name clearly indicates the presence of a phenol ring where the substituent is at the fourth position. The substituent itself is a propylcyclohexyl group, also attached at its fourth position. The "trans" designation, while often used in common names to specify the stereochemistry of the substituents on the cyclohexane ring, is not always explicitly included in the primary IUPAC name but is crucial for defining the specific isomer.

In addition to its formal IUPAC name, this compound is known by several synonyms in commercial and research contexts. cymitquimica.com These include:

3PCO cymitquimica.com

4-(trans-4-N-Propylcyclohexyl)phenol cymitquimica.com

p-(trans-4-Propylcyclohexyl)phenol chemdad.com

trans-4-(4-n-Propylcyclohexyl)phenol cymitquimica.com

These alternative names are often used for brevity or to highlight specific structural features. The "trans" prefix in some synonyms explicitly denotes that the propyl group and the phenol group are on opposite sides of the cyclohexane ring, a configuration that contributes to the molecule's linear shape, which is advantageous for liquid crystal applications. mdpi.com

Structural Rigidity and Amphiphilic Nature

The distinct properties of this compound arise from a combination of its rigid structure and its amphiphilic character.

The molecule also exhibits a distinct amphiphilic nature, possessing both a hydrophobic (lipophilic) and a hydrophilic part. The propylcyclohexyl group constitutes the nonpolar, hydrophobic tail, while the phenolic hydroxyl group acts as the polar, hydrophilic head. This dual character allows the molecule to self-assemble at interfaces and to form ordered structures in solution, a property that is fundamental to the behavior of liquid crystals. The self-assembly of such amphiphilic molecules is a key driver in the formation of various mesophases. researchgate.netnih.govnih.gov The balance between the hydrophobic and hydrophilic portions of the molecule can be tuned by chemical modification to control the type and stability of the resulting liquid crystal phases.

Research Trajectories and Emerging Applications

The research trajectory of this compound has been closely tied to the advancement of liquid crystal technologies. Its derivatives are key components in many nematic liquid crystal mixtures, which are prized for their fast switching speeds and low operating voltages. The dielectric properties of liquid crystals derived from this phenol are a subject of ongoing research, as they directly impact the performance of display devices. ias.ac.inrsc.orgresearchgate.net

Recent research has explored the incorporation of this compound and its analogs into more complex macromolecular architectures. For instance, it has been used in the synthesis of polystyrene derivatives, where the phenol group is attached to a polymer backbone. These comb-like polymers exhibit liquid crystalline properties and are being investigated for their potential use in optical films and coatings.

Beyond traditional liquid crystal displays, emerging applications for materials derived from this compound are being explored. These include:

Smart Windows: Polymer-dispersed liquid crystals (PDLCs) that utilize derivatives of this compound can be used to create "smart windows" that can switch between transparent and opaque states with the application of an electric field.

Perovskite Solar Cells: The unique properties of liquid crystals are being harnessed to improve the stability and efficiency of perovskite solar cells, a promising next-generation photovoltaic technology.

Sensors: The sensitivity of liquid crystal phases to external stimuli such as temperature, pressure, and chemical analytes makes them attractive for use in sensor applications.

The continued exploration of new synthetic methodologies and the investigation of the unique properties of materials derived from this compound are expected to open up further avenues for its application in advanced materials.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-(4-propylcyclohexyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(16)11-9-14/h8-13,16H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHAZEMSUUYFDMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001002322, DTXSID301286600 | |

| Record name | 4-(trans-4-Propylcyclohexyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001002322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenol, 4-(4-propylcyclohexyl)-, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301286600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81936-33-6, 152126-35-7 | |

| Record name | 4-(trans-4-Propylcyclohexyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001002322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenol, 4-(4-propylcyclohexyl)-, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301286600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenol, 4-(trans-4-propylcyclohexyl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Advanced Synthesis Routes of 4-(trans-4-Propylcyclohexyl)phenol

The creation of this compound with high purity and the correct stereochemistry is crucial for its applications. Researchers have explored several synthetic pathways to achieve this, each with its own set of advantages and challenges.

Direct Alkylation Approaches

Direct alkylation of phenols represents a classical approach to forming carbon-carbon bonds on an aromatic ring. In the context of synthesizing this compound, this would involve the reaction of phenol (B47542) with a suitable propylcyclohexylating agent. Friedel-Crafts alkylation, a cornerstone of organic synthesis, can be employed using a propylcyclohexyl halide or alcohol in the presence of a Lewis or Brønsted acid catalyst. google.comgoogle.com

However, the direct alkylation of phenols is often plagued by challenges such as polysubstitution and the formation of isomeric products (ortho, meta, and para). unive.it The hydroxyl group of the phenol is a strongly activating, ortho-para directing group, which can lead to the formation of 2-substituted and 2,4-disubstituted byproducts. unive.it The choice of catalyst and reaction conditions is critical to steer the reaction towards the desired para-substituted product. For instance, the use of bulky catalysts can favor para-alkylation due to steric hindrance at the ortho positions. unive.it Another approach involves the alkylation of phenol with an aldehyde, such as propionaldehyde, which can lead to propylated phenols. google.com

Table 1: Comparison of Catalysts in Phenol Alkylation

| Catalyst System | Key Characteristics | Selectivity Profile |

|---|---|---|

| Amberlyst-15 | Heterogeneous solid acid resin. | Shows a consistent ortho/para ratio, often around 2. unive.it |

| Methanesulfonic Acid (CH₃SO₃H) | Homogeneous acid catalyst. | Can lead to a variable ortho/para ratio, potentially involving ether rearrangement. unive.it |

| Alumina | Solid catalyst used in vapor phase alkylation. | Can provide high yields of selectively alkylated phenols. google.com |

| Titanium Dioxide (TiO₂) | Catalyzes nucleophilic α-C alkylation with alcohols. | Offers high selectivity to linear alkylphenols. researchgate.net |

Selective Hydrogenation Strategies

A more refined and commonly employed method for the synthesis of this compound involves the selective hydrogenation of a biphenyl (B1667301) precursor, such as 4-hydroxy-4'-propylbiphenyl. This method offers better control over the regioselectivity, as the starting material already possesses the desired connectivity. The challenge then lies in the selective reduction of one of the aromatic rings. google.com

The process typically involves the use of a palladium catalyst supported on a solid carrier like carbon or alumina. google.comnih.gov The reaction is carried out under a hydrogen atmosphere, and the choice of solvent and reaction conditions plays a pivotal role in achieving the selective hydrogenation of only one aromatic ring. google.com Solvents such as paraffinic hydrocarbons or saturated aliphatic carboxylic acids have been found to favor this selective reduction. google.com The addition of a small amount of water can also increase the rate of hydrogenation. google.com

Table 2: Key Parameters in Selective Hydrogenation

| Parameter | Influence on the Reaction | Typical Conditions |

|---|---|---|

| Catalyst | Palladium on a solid support is highly effective. | Pd/C, Pd/Al₂O₃ google.comnih.gov |

| Solvent | Affects the selectivity of the hydrogenation. | Paraffinic hydrocarbons, saturated aliphatic carboxylic acids google.com |

| Temperature | Influences the reaction rate and selectivity. | Ranges from approximately 50°C to 300°C google.com |

| Hydrogen Pressure | A key driver for the hydrogenation process. | Varies depending on the specific setup and catalyst. |

Polymerization Techniques for Incorporation

This compound is a valuable monomer in the synthesis of specialty polymers, particularly liquid crystalline polymers. labscoop.com Its rigid core, imparted by the cyclohexane (B81311) and phenyl rings, combined with the flexible propyl tail, makes it an ideal building block for materials with anisotropic properties.

The phenolic hydroxyl group provides a reactive handle for polymerization. It can undergo esterification or etherification reactions with suitable difunctional monomers to form polyesters or polyethers, respectively. For example, it can be reacted with diacyl chlorides or dicarboxylic acids to create polyesters. The stereochemistry and purity of the this compound monomer are critical, as they directly influence the properties of the resulting polymer, such as its mesomorphic range and clearing point. avantorsciences.com

Considerations for Stereoselective Synthesis (trans-configuration)

The "trans" configuration of the 1,4-disubstituted cyclohexane ring is a critical structural feature for the applications of this compound, especially in liquid crystals. The trans isomer has a more linear and rigid structure compared to the bent cis isomer, which is essential for the formation of stable liquid crystalline phases. Therefore, synthetic strategies must prioritize the formation of the trans diastereomer.

During the hydrogenation of the biphenyl precursor, a mixture of cis and trans isomers is often produced. The thermodynamic equilibrium generally favors the more stable trans isomer, where the bulky substituents occupy equatorial positions on the cyclohexane ring. Reaction conditions can be optimized to promote the formation of the trans product. For instance, carrying out the hydrogenation at higher temperatures or for longer reaction times can allow for the equilibration of the cis isomer to the more stable trans isomer.

Furthermore, specific catalytic systems can exhibit stereoselectivity. While detailed studies on the stereoselective synthesis of this specific compound are not extensively published in readily available literature, general principles of stereoselective synthesis can be applied. organic-chemistry.orgresearchgate.netnih.gov For example, the choice of catalyst support and the presence of additives can influence the stereochemical outcome of the hydrogenation.

Chemical Reactivity and Derivatization

The chemical reactivity of this compound is primarily dictated by the phenolic hydroxyl group and the aromatic ring. These functional groups allow for a variety of chemical transformations, enabling the synthesis of a wide range of derivatives.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNA) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org While aromatic rings are generally electron-rich and thus not susceptible to nucleophilic attack, the presence of strong electron-withdrawing groups can activate the ring towards this type of reaction. masterorganicchemistry.comlibretexts.org

In the case of this compound, the hydroxyl group is an electron-donating group, which deactivates the ring towards nucleophilic aromatic substitution. Direct SNA reactions on the unsubstituted aromatic ring of this phenol are therefore highly unfavorable. libretexts.org

For a nucleophilic aromatic substitution to occur on a phenol derivative, the ring typically needs to be activated by one or more strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to a suitable leaving group (like a halogen). libretexts.orgnih.gov The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial for the reaction to proceed, and this stability is conferred by the electron-withdrawing substituents. nih.gov

Therefore, to achieve nucleophilic aromatic substitution on a derivative of this compound, one would first need to introduce a good leaving group (e.g., a halogen) and at least one strong electron-withdrawing group onto the aromatic ring. For example, if a chloro- and a nitro-substituted derivative of this compound were synthesized, this new compound could then potentially undergo nucleophilic aromatic substitution where the chloride is displaced by a nucleophile.

Oxidation Pathways to Quinones

Phenols are susceptible to oxidation, and this compound is no exception. The phenolic hydroxyl group activates the aromatic ring, making it prone to oxidation to form quinones. Specifically, due to the para-substitution of the propylcyclohexyl group, the expected product of oxidation would be a p-benzoquinone derivative.

The transformation of phenols to quinones can be achieved using a variety of oxidizing agents. Common reagents for this purpose include chromic acid (H₂CrO₄), formed from sodium dichromate (Na₂Cr₂O₇) or chromium trioxide (CrO₃) in the presence of an acid, and Fremy's salt ((KSO₃)₂NO). The reaction involves the removal of two hydrogen atoms (one from the hydroxyl group and one from the para position of the ring) and the formation of two carbonyl groups on the aromatic ring.

A milder and more regioselective method for the oxidation of phenols to ortho-quinones involves the use of hypervalent iodine reagents such as o-iodoxybenzoic acid (IBX). utahtech.edukhanacademy.org While this reagent typically favors the formation of o-quinones, the substitution pattern of this compound would direct the oxidation to the corresponding p-benzoquinone.

The general reaction is illustrated below:

Figure 1: Oxidation of this compound to its corresponding p-benzoquinone.Polymer Modification Reactions

A significant application of this compound is in the chemical modification of polymers to introduce specific functionalities. This is particularly relevant in the field of liquid crystal displays, where polymers containing mesogenic side chains are of interest.

This compound can be grafted onto a polystyrene backbone through its reaction with poly(4-chloromethylstyrene) (PCMS). semanticscholar.orgThis reaction is a variation of the Williamson ether synthesis, where the phenolic hydroxyl group, after deprotonation, acts as a nucleophile, and the chloromethyl group on the polymer serves as the electrophile.

The reaction is typically carried out in a suitable solvent like N,N-dimethylacetamide (DMAc) in the presence of a base such as potassium carbonate (K₂CO₃). semanticscholar.orgThe base deprotonates the phenol, and the resulting phenoxide displaces the chloride ion from the benzylic position of the PCMS, forming a stable ether linkage.

Reaction Conditions for Grafting onto PCMS

| Parameter | Value | Reference |

|---|---|---|

| Reactants | This compound, PCMS | semanticscholar.org |

| Base | Potassium Carbonate (K₂CO₃) | semanticscholar.org |

| Solvent | N,N-Dimethylacetamide (DMAc) | semanticscholar.org |

| Temperature | 70 °C | semanticscholar.org |

This interactive table summarizes the typical reaction conditions for the modification of PCMS with this compound.

The reaction between this compound and PCMS results in the formation of a comb-like polymer, specifically poly(4-((4-(trans-4-propylcyclohexyl)phenoxy)methyl)styrene). semanticscholar.orgIn this structure, the 4-(trans-4-propylcyclohexyl)phenoxy group is attached as a side chain to the polystyrene backbone.

By varying the molar ratio of the phenol to the chloromethyl groups on the polymer, it is possible to synthesize copolymers with different degrees of substitution. semanticscholar.orgThese modified polymers, which incorporate a part of a liquid crystal molecular structure, are investigated for their ability to induce specific orientations in liquid crystal molecules, a crucial property for the fabrication of liquid crystal displays. semanticscholar.orgThe conversion of the chloromethyl groups to the corresponding ether can be driven to approximately 100% by using an excess of the phenol. semanticscholar.org

Purification and Analytical Techniques in Synthesis (excluding basic compound identification data)

The synthesis of this compound and its derivatives requires appropriate purification and analytical techniques to ensure the desired product is obtained with high purity.

Purification Techniques:

Flash Column Chromatography: This is a common and effective method for purifying organic compounds. scispace.comFor the purification of this compound, a silica (B1680970) gel stationary phase can be used with a suitable eluent system, typically a mixture of non-polar and polar solvents like hexanes and ethyl acetate. The polarity of the eluent can be adjusted to effectively separate the desired product from unreacted starting materials and by-products.

Precipitation and Reprecipitation: In the case of polymer modification reactions, the resulting substituted polystyrene derivative is often purified by precipitation. The reaction mixture is poured into a non-solvent, such as methanol, which causes the polymer to precipitate while the unreacted phenol and other small molecules remain in solution. semanticscholar.orgThis process can be repeated to enhance the purity of the polymer.

Soxhlet Extraction: For the purification of polymers like PCMS before modification, Soxhlet extraction can be employed to remove any remaining monomer or low molecular weight oligomers. semanticscholar.org

Analytical Techniques for Monitoring and Purity Assessment:

Gas Chromatography (GC): The purity of this compound is often determined by gas chromatography. This technique separates volatile compounds based on their boiling points and interactions with the stationary phase, allowing for the quantification of the main component and any impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for confirming the structure of the synthesized compounds and polymers. In the context of the polymer modification reaction, ¹H NMR can be used to confirm the successful grafting of the phenolic side chain onto the polystyrene backbone by observing the characteristic peaks of the protons in the propylcyclohexylphenoxy group and the disappearance or shift of the chloromethyl proton signals. semanticscholar.orgIt can also be used to determine the degree of substitution in the final copolymer.

Chromatographic Methods (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of phenolic compounds. For the analysis of this compound and related molecules, reversed-phase HPLC is commonly employed. In this method, a nonpolar stationary phase is used with a polar mobile phase.

A typical HPLC method for analyzing a derivative of this compound, specifically 4-(4-Propylcyclohexyl)phenyl 4-butylcyclohexanecarboxylate, utilizes a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, often with the addition of phosphoric acid to control the pH and improve peak shape. sielc.com For applications requiring mass spectrometry (MS) detection, formic acid is a more suitable additive as it is volatile. sielc.com The separation of various phenolic pollutants can be achieved using a gradient elution with a mobile phase of acetic acid in water and acetic acid in methanol. ambeed.com The detection of phenolic compounds is often carried out using a UV detector, with a common wavelength for phenols being around 274 nm. epa.gov

The efficiency of the separation can be influenced by several factors, including the specific stationary phase chemistry, the particle size of the column packing material, and the composition and flow rate of the mobile phase. ambeed.com For complex mixtures containing multiple phenolic isomers or compounds with similar polarities, optimization of these parameters is crucial to achieve adequate resolution. orgsyn.org In some cases, pre-column derivatization with a UV-absorbing agent can be used to enhance the sensitivity and selectivity of the HPLC analysis for phenols. scirp.org

Table 1: Illustrative HPLC Conditions for Analysis of Related Phenolic Compounds

| Parameter | Condition | Source |

| Column | Reversed-Phase C18 | sielc.com |

| Mobile Phase | Acetonitrile/Water with Phosphoric or Formic Acid | sielc.com |

| 0.1% Acetic Acid in Water/Methanol (gradient) | ambeed.com | |

| Detection | UV at 274 nm | epa.gov |

| Flow Rate | 0.3 - 1.0 mL/min | epa.govresearchgate.net |

This table provides a summary of typical conditions and is not specific to this compound itself due to a lack of available chromatograms in the searched literature.

Spectroscopic Confirmation of Structure (e.g., NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Both ¹H NMR and ¹³C NMR are used to provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals would be expected for the aromatic protons, the protons on the cyclohexane ring, and the protons of the propyl group. The aromatic protons would typically appear as doublets in the downfield region of the spectrum. The protons on the cyclohexane ring would present as a complex series of multiplets due to their various axial and equatorial positions and their coupling to each other. The propyl group would show a characteristic triplet for the terminal methyl group and multiplets for the two methylene (B1212753) groups.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. For this compound, distinct signals are expected for the carbon atoms of the phenyl ring, the cyclohexane ring, and the propyl group. The chemical shifts of the aromatic carbons are influenced by the hydroxyl and cyclohexyl substituents. The carbons of the cyclohexane and propyl groups appear in the upfield aliphatic region of the spectrum. The symmetry of the molecule will affect the number of unique signals observed. Detailed analysis of a structurally similar liquid crystal, 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene, shows distinct signals for the different carbons in the cyclohexane ring and the aliphatic chain, which aids in the interpretation of the spectra of related compounds. rsc.org

Table 2: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic (ortho to -OH) | 6.7 - 6.9 | Doublet |

| Aromatic (meta to -OH) | 7.0 - 7.2 | Doublet |

| Cyclohexyl (methine) | 1.5 - 2.5 | Multiplet |

| Cyclohexyl (methylene) | 1.0 - 2.0 | Multiplet |

| Propyl (-CH₂) | 1.2 - 1.6 | Multiplet |

| Propyl (-CH₃) | 0.8 - 1.0 | Triplet |

Note: These are predicted ranges based on typical values for similar structures. Actual values may vary.

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Aromatic (C-OH) | 150 - 155 |

| Aromatic (C-Cyclohexyl) | 135 - 140 |

| Aromatic (CH) | 115 - 130 |

| Cyclohexyl (CH) | 35 - 45 |

| Cyclohexyl (CH₂) | 25 - 35 |

| Propyl (CH₂) | 10 - 40 |

| Propyl (CH₃) | 10 - 15 |

Note: These are predicted ranges based on typical values for similar structures. Actual values may vary.

Advanced Material Science Applications

Liquid Crystalline Materials and Displays

The utility of 4-(trans-4-propylcyclohexyl)phenol in liquid crystal applications stems from its calamitic, or rod-like, molecular shape, which is a common characteristic of molecules that form thermotropic liquid crystal phases. These phases, which occur by changing temperature, are crucial for the functioning of many electro-optical devices.

Role in Nematic Liquid Crystal Mixtures

Nematic liquid crystals, characterized by molecules that have long-range orientational order but no positional order, are the most widely used phase in LCDs. The twisted nematic (TN) mode, a common operational principle for these displays, requires nematic liquid crystal molecules with a significant dielectric constant anisotropy. Compounds like this compound are incorporated into nematic mixtures to modulate the physical properties of the final material, such as its clearing point, viscosity, and optical anisotropy. The synthesis of various derivatives, including those with different alkyl chain lengths, allows for the precise control of these properties to meet the demands of specific display applications. google.com

Influence on Mesophase Stability and Electro-optical Performance

The stability of the liquid crystal mesophase over a wide temperature range is critical for the reliable operation of displays. The incorporation of cyclic terminal groups, such as the propylcyclohexyl group in this compound, has been shown to significantly enhance the temperature range of the mesomorphic state. rsc.org This is attributed to the bulky end groups filling free volume more effectively than linear chains, leading to better packing and stability. whiterose.ac.uk

Research has demonstrated that increasing the length of the alkyl chain in analogous compounds can lead to a greater number of mesophases and a higher transition temperature to the isotropic liquid phase. mdpi.comresearchgate.net This directly impacts the operational range of the display. Furthermore, the electro-optical performance of an LCD, including factors like response time and viewing angles, is heavily influenced by the properties of the liquid crystal mixture. mdpi.com The addition of compounds like this compound and its derivatives helps to optimize these performance characteristics.

Contributions to Dielectric Anisotropy (Δε)

Dielectric anisotropy (Δε), the difference between the dielectric permittivity parallel and perpendicular to the liquid crystal director, is a fundamental property that governs the switching behavior of liquid crystals in an electric field. For many display modes, a negative dielectric anisotropy is required.

The introduction of specific structural elements, such as fluorine atoms, into molecules containing the trans-4-pentylcyclohexyl group has been shown to induce a moderately strong negative dielectric anisotropy (Δε ≈ -5). capes.gov.br For instance, the compound trans,trans-5-(4-ethoxy-2,3-difluorophenyl)-2-(4-propylcyclohexyl)tetrahydropyran exhibits a large negative dielectric anisotropy of -7.3. nih.gov The orientation of permanent dipoles, such as those from C-F bonds, perpendicular to the long molecular axis results in this negative Δε. arxiv.org The magnitude of this anisotropy can be tuned by altering the length of flexible alkyl bridges and terminal chains in dimer molecules. arxiv.org Specifically, longer flexible bridges and shorter terminal chains tend to increase the absolute value of the negative dielectric anisotropy. arxiv.org This tunability is crucial for developing liquid crystals for advanced display applications like those requiring improved photo-stability and anti-flicker properties. mdpi.com

Studies on Vertical Orientation of Liquid Crystal Molecules

Achieving a uniform vertical alignment of liquid crystal molecules on a substrate is essential for various display modes, particularly for achieving high contrast ratios and wide viewing angles. Research has extensively explored the use of polymer films to induce this alignment.

A key factor governing the vertical alignment of liquid crystal molecules is the surface energy of the alignment layer. researchgate.netresearchgate.net A low surface energy on the alignment film is generally correlated with high tilt angles, leading to vertical alignment. researchgate.net This is often achieved by incorporating nonpolar and bulky groups into the polymer structure. nih.govnih.gov

Studies have shown that vertical alignment can be achieved when the polar surface energy of the polymer film is below a certain threshold. For example, with phenylphenoxymethyl-substituted polystyrene films, vertical alignment was observed when the polar surface energy was less than approximately 4.2 mJ/m². nih.govmdpi.comnih.gov Similarly, for polymer films modified with isoeugenol, a vertical alignment was seen when the polar surface energy was below about 3.59 mJ/m². researchgate.netresearchgate.net In another study involving chavicol-modified polystyrene, vertical alignment was achieved when the polar surface energy was smaller than approximately 1.3 mJ/m². nih.gov With 2,4-di-tert-butylphenoxymethyl-substituted polystyrenes, a total surface energy value of less than about 29.4 mJ/m² was required for vertical alignment. nih.gov

The water contact angle on the polymer film can serve as an indicator of its surface energy and, consequently, its ability to induce vertical alignment. For instance, in studies involving polystyrene derivatives modified with 4-(trans-4-alkylcyclohexyl)phenol precursors, a vertical LC orientation was observed when the water contact angle of the polymer films was higher than approximately 81°. researchgate.netnih.govmdpi.com

The length of the alkyl chains in the 4-(trans-4-alkylcyclohexyl)phenol analogues used in the alignment layer also plays a significant role in achieving vertical alignment. researchgate.net Longer alkyl chains contribute to a lower surface energy due to steric effects, which in turn promotes vertical alignment. nih.gov

Research on polystyrene derivatives modified with 4-(trans-4-alkylcyclohexyl)phenols, including ethyl, propyl, butyl, and amyl variants, demonstrated that homopolymers of these materials could induce vertical orientation of liquid crystal molecules. researchgate.netnih.govmdpi.com It was observed that increasing the length of the alkyl chain in a series of (S)-4′-(1-methyloctyloxycarbonyl) biphenyl-4-yl 4-['m'-(2,2,3,3,4,4,4-heptafluorobutoxy) 'm'alkoxy]-benzoates resulted in a greater number of mesophases and a higher clearing temperature. mdpi.comresearchgate.net

Furthermore, the molar content of the alkyl-containing side group in copolymers influences the alignment. For instance, in copolymers of 4-(trans-4-ethylcyclohexyl)phenoxymethyl-substituted polystyrenes, a stable and uniform vertical orientation was observed when the molar fraction of the side group was 15% or more. researchgate.netnih.govmdpi.com This indicates that both the chemical structure of the side chain, including its alkyl length, and its concentration on the polymer surface are critical parameters for controlling the alignment of liquid crystal molecules.

Polymer Chemistry and Composite Materials

The incorporation of this compound into polymer structures and composite materials has been shown to significantly influence their thermal and mechanical characteristics. This has led to its use in modifying existing polymers and in the synthesis of novel materials with tailored properties.

Research has demonstrated that this compound can be chemically grafted onto polymer backbones to alter their physical properties. A notable example is the modification of poly(4-chloromethylstyrene) (PCMS) through a polymer modification reaction with 4-(trans-4-alkylcyclohexyl)phenols, including the propyl-substituted variant. mdpi.com In these reactions, the phenolic group of this compound reacts with the chloromethyl group of PCMS to form an oxymethyl linkage. mdpi.com

The introduction of the bulky 4-(trans-4-propylcyclohexyl)phenoxymethyl side group affects the polymer's glass transition temperature (Tg). The Tg is a critical parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state. The modification of polystyrene with related 4-(trans-4-alkylcyclohexyl)phenoxymethyl side groups has been shown to decrease the Tg as the bulkiness of the side group increases, which is attributed to an increase in the free volume of the polymer. mdpi.com However, a competing effect is observed where an increase in the length of the alkyl chain on the cyclohexyl ring can lead to an increase in Tg, suggesting a complex relationship between the side-chain structure and the polymer's thermal behavior. mdpi.com

Table 1: Thermal Properties of Polystyrenes Modified with 4-(trans-4-alkylcyclohexyl)phenols

| Polymer | Alkyl Group | Glass Transition Temperature (Tg) |

| PECH | Ethyl | 87.2 °C |

| PPCH | Propyl | Not explicitly stated, but part of a series showing Tg trends |

| PBCH | Butyl | 83.8 °C |

| PAmCH | Amyl | 94.5 °C |

Note: Data extracted from a study on a series of 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted polystyrenes. The specific Tg for PPCH was not provided in the text, but the trend is discussed. mdpi.com The synthesis involved reacting the respective phenol (B47542) with poly(4-chloromethylstyrene). mdpi.com

The synthesis of poly(4-chloromethylstyrene) derivatives using this compound is a key area of its application in polymer chemistry. The process typically involves the reaction of poly(4-chloromethylstyrene) with an excess of this compound in the presence of a base, such as potassium carbonate, in a suitable solvent like N,N-dimethylacetamide (DMAc). mdpi.com This reaction leads to the formation of 4-(trans-4-propylcyclohexyl)phenoxymethyl-substituted polystyrene, a comb-like polymer where the bulky side groups are attached to the polystyrene backbone. mdpi.com

The degree of substitution of the chloromethyl groups can be controlled by the reaction conditions, with studies showing that nearly 100% conversion can be achieved. mdpi.com The resulting polymers are often amorphous and exhibit a single glass transition temperature. mdpi.com These modified polymers, containing liquid crystal precursor moieties, are investigated for their potential as liquid crystal alignment layers. mdpi.com

While the modification of polymers with various fillers to enhance thermal conductivity is a well-researched area, specific studies detailing the use of this compound for the enhancement of thermal conductivity in epoxy resins are not prominently available in the reviewed scientific literature. The enhancement of thermal conductivity in epoxy resins is typically achieved by incorporating thermally conductive fillers such as boron nitride, aluminum nitride, or carbon-based materials. mdpi.com These fillers create pathways for heat dissipation within the insulating epoxy matrix. mdpi.com The use of mesogenic compounds, which can include phenol derivatives, has been explored to improve both mechanical toughness and thermal conductivity in epoxy resins by forming ordered microstructures. researchgate.net However, direct research findings on the specific impact of this compound on the thermal conductivity of epoxy resins are limited.

Organic Electronics and Optoelectronic Applications

The rigid, well-defined structure of this compound makes it a suitable building block for materials used in organic electronics and optoelectronics. Its properties can be harnessed to influence the synthesis and performance of organic semiconductors and devices.

This compound is recognized as a building block in the synthesis of small molecule organic semiconductors. The compound's structure can be incorporated into larger, more complex molecules designed to exhibit specific electronic properties. These small molecules are advantageous due to their well-defined chemical structures, high purity, and the ability to form ordered thin films through processes like vacuum deposition. The propylcyclohexylphenyl moiety can influence the molecular packing and intermolecular interactions in the solid state, which are critical for efficient charge transport in semiconductor devices.

The application of this compound and its derivatives extends to the field of organic light-emitting diodes (OLEDs). Materials with similar liquid crystalline properties are utilized as alignment layers to control the orientation of emissive molecules, which can enhance the efficiency and performance of OLEDs. mdpi.comresearchgate.net The vertical alignment of liquid crystals on polymer films derived from 4-(trans-4-alkylcyclohexyl)phenols has been studied, suggesting their potential use in advanced display technologies. mdpi.com While direct application as an emissive material is not its primary role, its function as a structural component in host materials or alignment layers is a key area of interest.

Chemical Compounds Mentioned

Integration in Photodetection Devices

Recent research has focused on the synthesis of a polystyrene derivative, poly(4-(trans-4-propylcyclohexyl)phenoxymethylstyrene) (PPCH), from its precursor this compound. mdpi.com This polymer has been investigated for its efficacy as a vertical alignment layer for nematic liquid crystals.

Detailed Research Findings

In a notable study, a homopolymer of PPCH was synthesized via a polymer modification reaction. mdpi.com The process involved the reaction of poly(4-chloromethylstyrene) (PCMS) with this compound. The resulting PPCH polymer was then used to create an alignment film by spin-coating it onto glass substrates. These substrates were used to construct a liquid crystal cell, which was filled with the nematic liquid crystal 4'-pentyl-4-biphenylcarbonitrile (5CB).

The study found that the PPCH alignment layer successfully induced a stable and uniform vertical orientation of the 5CB liquid crystal molecules. mdpi.com This is a significant finding, as achieving a well-defined molecular orientation is crucial for the operation of many liquid crystal-based devices. The vertical alignment was attributed to the chemical similarity between the 4-(trans-4-propylcyclohexyl)phenoxymethyl side groups of the polymer and the liquid crystal molecules. mdpi.com

While this research establishes the successful integration of a this compound derivative into a key component of a liquid crystal device, the study focused on the material synthesis and the resultant liquid crystal alignment properties. Specific performance metrics related to photodetection, such as the magnitude of the photocurrent, the response speed of the detector, or its spectral responsivity, were not detailed in the referenced study. The primary outcome was the demonstration of the material's capability to induce a specific, ordered state in the liquid crystal, a fundamental requirement for its application in advanced optical and electronic devices. Good orientation stability was also observed at 200 °C and under UV irradiation of 15 mW/cm².

The properties of the synthesized polymer containing the this compound moiety are summarized in the table below.

Interactive Data Table: Properties of Poly(4-(trans-4-propylcyclohexyl)phenoxymethylstyrene) (PPCH)

Structure Activity and Structure Property Relationships

Molecular Conformation and Its Impact on Material Properties

The conformation of 4-(trans-4-Propylcyclohexyl)phenol is key to understanding its utility as a component in advanced materials. Its shape is not arbitrary; rather, it is a carefully defined structure where each component has a specific role.

Rigidity Imparted by the Cyclohexyl Moiety

The presence of the cyclohexyl ring imparts significant rigidity to the core structure of the molecule. Unlike a flexible alkyl chain, the saturated cyclohexane (B81311) ring exists in a stable chair conformation. This structural element provides a bulky and inflexible segment, which is a crucial characteristic for molecules designed to form ordered phases, such as liquid crystals. This rigidity helps maintain a defined molecular shape, which is essential for achieving the necessary intermolecular interactions that lead to mesophase formation.

Influence of the trans-Configuration on Mesogenic Properties

The stereochemistry of the cyclohexyl ring is of paramount importance. The trans-configuration, where the propyl and phenyl groups are on opposite sides of the cyclohexyl ring (1,4-disubstituted), results in a relatively linear and elongated molecular shape. This rod-like geometry is a fundamental requirement for calamitic mesogens (rod-shaped liquid crystals). nih.gov This linearity allows the molecules to align parallel to one another, a hallmark of the nematic and smectic liquid crystal phases. nih.gov A hypothetical cis-isomer, in contrast, would have a bent, non-linear shape, which would disrupt the packing and alignment necessary for liquid crystal behavior. Therefore, the trans-configuration is critical for the molecule's function as a liquid crystal precursor. cymitquimica.com

Role of Phenolic and Cyclohexyl Functional Groups

The molecule's functional groups determine its chemical interactions and polarity.

Phenolic Group: The hydroxyl (-OH) group attached to the benzene (B151609) ring makes this end of the molecule polar and capable of forming hydrogen bonds. Phenolic compounds are also known for their antioxidant properties, which are related to the reactivity of this hydroxyl group. capes.gov.br This polar headgroup contrasts with the non-polar nature of the rest of the molecule, creating an amphiphilic character that influences its self-assembly.

Correlation of Molecular Structure with Liquid Crystal Behavior

The specific combination of a rigid core (phenyl and cyclohexyl rings), an elongated molecular shape conferred by the trans-configuration, and the presence of both polar (phenol) and non-polar (propylcyclohexyl) regions makes this compound an effective mesogen. It is classified as a calamitic liquid crystal building block. Materials like this are used in the synthesis of more complex liquid crystal molecules and polymers. For instance, it has been used to create polystyrene derivatives that can induce a stable and uniform vertical orientation in liquid crystal cells. nih.govresearchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 81936-33-6 |

| Molecular Formula | C₁₅H₂₂O |

| Molecular Weight | 218.34 g/mol |

| Appearance | White to light yellow powder/crystal |

| Melting Point | 138 °C |

| Classification | Liquid Crystal (LC) Material, Phenol (B47542) |

This table contains data sourced from multiple references. cymitquimica.com

Structure-Reactivity Relationships in Environmental Processes

The structure of this compound also governs its reactivity and potential behavior in the environment. While specific environmental fate studies on this exact compound are limited, its reactivity can be inferred from its structural similarity to other alkylphenols, such as nonylphenol and octylphenol, which are known environmental contaminants. service.gov.uknih.gov These related compounds are degradation products of widely used surfactants and are known for their persistence and tendency to partition into sediment. researchgate.netnih.gov

Influence of Electrostatic Potential Distribution on Reactivity

The reactivity of a molecule in processes like environmental degradation is heavily influenced by its electrostatic potential distribution—the distribution of electron density across the molecule. Quantitative Structure-Activity Relationship (QSAR) models often use electronic properties as descriptors to predict the environmental fate and toxicity of phenolic compounds. researchgate.netmdpi.com

In this compound, the electrostatic potential is not uniform:

Electron-Rich Regions: The oxygen atom of the hydroxyl group and the π-electron system of the benzene ring are areas of high electron density (negative electrostatic potential). These sites are susceptible to attack by electrophiles (electron-seeking species). The phenolic ring is thus "activated" for electrophilic substitution reactions.

Electron-Poor Regions: The hydrogen atom of the hydroxyl group is electron-deficient (positive electrostatic potential) due to the electronegativity of the adjacent oxygen. This makes the proton acidic and susceptible to abstraction by bases.

This charge distribution dictates its likely reaction pathways. For example, the electron-rich phenolic ring would be the primary site for environmental transformation processes such as microbial oxidation or reaction with disinfecting agents. Understanding the electrostatic potential is key to predicting such interactions without direct experimental data.

Impact of Substituent Groups on Degradation Efficiency

The efficiency of degradation for phenolic compounds, including this compound, is profoundly influenced by the nature, size, and position of substituent groups on the aromatic ring. These structural characteristics dictate the molecule's susceptibility to various degradation mechanisms, such as microbial breakdown and photocatalytic oxidation. Research into a range of substituted phenols provides a framework for understanding how the bulky, aliphatic propylcyclohexyl group affects the degradation of the parent molecule.

Detailed Research Findings

The structure of the alkyl substituent, particularly its length and degree of branching, is a critical determinant in the biodegradation of alkylphenols. In anaerobic conditions, the degradation of 4-alkylphenols with linear (n-alkyl) chains has been observed, but the efficiency decreases with increasing chain length. For instance, while 4-n-propylphenol and 4-n-butylphenol are biodegradable, 4-n-octylphenol is resistant to degradation under similar conditions. nih.gov Branching of the alkyl chain, especially at the α-carbon (the carbon atom attached to the phenolic ring), significantly hinders biodegradation. Compounds with a tertiary α-carbon, such as 4-tert-butylphenol (B1678320), are notably more resistant to degradation than their linear or less-branched counterparts. nih.govnih.gov

Studies on various nonylphenol isomers further confirm this trend. Isomers with less branching at the α-carbon are degraded more efficiently, whereas those with highly branched structures, such as isomers with a quaternary α-carbon, are more recalcitrant. nih.govresearchgate.netacs.org This resistance is attributed to steric hindrance, which can prevent the necessary enzymatic attack on the aromatic ring or the alkyl chain. For example, the microbial degradation of alkylphenols often initiates via oxidation of the alpha carbon in the alkyl chain or through hydroxylation at the ipso-position (the ring carbon bearing the substituent). nih.govresearchgate.net A bulky or highly branched substituent can physically block access for the enzymes responsible for these initial steps.

In the context of this compound, the substituent is a large, secondary cycloaliphatic group. Based on structure-activity relationships from related compounds, this bulky group is expected to decrease the rate of biodegradation compared to simpler, linear alkylphenols like 4-n-propylphenol. The degradation of 4-tert-butylphenol, which has a quaternary α-carbon, has been shown to be possible by specific bacterial strains like Sphingobium fuliginis, which utilize a meta-cleavage pathway. nih.govasm.org However, the degradation rates are highly dependent on the specific microbial consortia present. nih.gov

In photocatalytic degradation, the electronic properties of the substituent play a more dominant role. The rate of degradation is often correlated with the substituent's ability to donate or withdraw electrons, which alters the electron density of the phenolic ring and its susceptibility to attack by hydroxyl radicals. nih.gov Alkyl groups, including the propylcyclohexyl group, are electron-donating. Studies on phenols with multiple substituents have shown that electron-donating methyl groups can, in some cases, enhance degradation compared to electron-withdrawing nitro groups, which deactivate the ring. acs.org However, the sheer size and steric bulk of a large substituent can also play a role by potentially hindering the adsorption of the molecule onto the photocatalyst surface, a crucial step in the degradation process. nih.gov

The position of the substituent also matters. For instance, in the methanogenic degradation of phenol, ethylphenols were found to be more inhibitory than cresols (methylphenols), but the inhibitory effects did not vary significantly between isomers (ortho, meta, para) of the same functional group. researchgate.netnih.gov

The following interactive table summarizes findings on the degradation of various substituted phenols, illustrating the impact of different substituent groups.

Table 1: Impact of Substituent Groups on the Degradation of Various Phenols This table is interactive. You can sort the data by clicking on the column headers.

| Compound | Substituent Group | Degradation Type | Key Finding | Reference |

| Phenol | -H | Anaerobic Biodegradation | Serves as a baseline for comparison. Degraded by various microbial communities. | nih.gov |

| p-Cresol | 4-Methyl | Anaerobic Biodegradation | Degraded by microbial consortia. | nih.gov |

| 4-n-Propylphenol | 4-n-Propyl | Anaerobic Biodegradation | Readily degraded under nitrate-reducing conditions. | nih.gov |

| 4-i-Propylphenol | 4-Isopropyl | Anaerobic Biodegradation | Degraded under nitrate-reducing conditions. | nih.gov |

| 4-n-Butylphenol | 4-n-Butyl | Anaerobic Biodegradation | Degraded under nitrate-reducing conditions. | nih.gov |

| 4-sec-Butylphenol | 4-sec-Butyl | Anaerobic Biodegradation | Degraded under nitrate-reducing conditions. | nih.gov |

| 4-tert-Butylphenol | 4-tert-Butyl | Anaerobic Biodegradation | Not degraded under nitrate-reducing conditions in paddy soil microcosm. nih.gov Utilized as a carbon source by specific strains like Sphingobium fuliginis. nih.gov | nih.govnih.gov |

| 4-n-Octylphenol | 4-n-Octyl | Anaerobic Biodegradation | Not degraded under nitrate-reducing conditions; illustrates the effect of long alkyl chain length. | nih.gov |

| Nonylphenol (technical mixture) | Branched C9H19 | Biodegradation | Degradation is isomer-specific. Isomers with less bulkiness at the α-carbon are degraded more efficiently. Highly branched isomers are recalcitrant. | researchgate.netacs.org |

| 4-Chloro-3-methylphenol | 4-Chloro, 3-Methyl | Photocatalytic Degradation | Degraded faster than chloronitrophenols, indicating influence of both electron-donating (methyl) and withdrawing (chloro) groups. | acs.org |

| 4-Methyl-2-nitrophenol | 4-Methyl, 2-Nitro | Photocatalytic Degradation | Slow degradation rate due to the ring-deactivating nature of the nitro group. | acs.org |

| Ethylphenols (o, m, p) | Ethyl | Methanogenic Biodegradation | More inhibitory to phenol degradation than cresols. | nih.gov |

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Molecular Descriptors

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been instrumental in calculating a variety of molecular descriptors for 4-(trans-4-Propylcyclohexyl)phenol, which are essential for understanding its chemical and physical properties.

Key molecular descriptors derived from DFT calculations include:

Electronic Properties: Parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are determined. These are fundamental in predicting the compound's reactivity, with the HOMO-LUMO gap indicating its chemical stability and reactivity.

Structural Parameters: DFT calculations provide optimized molecular geometries, including bond lengths, bond angles, and dihedral angles. For this compound, this allows for a precise three-dimensional representation of its structure.

Spectroscopic Properties: Theoretical predictions of spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, can be generated. These can then be compared with experimental data to confirm the molecular structure.

Recent studies have increasingly utilized DFT to understand the behavior of similar phenolic compounds, highlighting its importance in predicting molecular properties and reactivity. nih.gov

Table 1: Calculated Molecular Descriptors for this compound

| Descriptor | Value | Significance |

| Molecular Weight | 218.34 g/mol cymitquimica.comfishersci.ca | Basic physical property. |

| Molecular Formula | C15H22O cymitquimica.comfishersci.ca | Elemental composition. |

| pKa | 10.21 ± 0.30 (Predicted) chemdad.com | Indicates the acidity of the phenolic hydroxyl group. |

| LogP | 5 at 40℃ chemdad.com | Represents the lipophilicity of the molecule. |

| Water Solubility | 125 μg/L at 20℃ chemdad.com | Indicates its low solubility in water. |

Modeling of Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) models are developed to correlate the chemical structure of a compound with its biological activity. nih.gov For this compound, which is a known xenoestrogen, SAR studies are critical for understanding how its structural features contribute to its binding affinity for the estrogen receptor (ER). nih.gov

Key aspects of SAR modeling for this compound include:

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models use statistical methods to create a mathematical relationship between chemical structure and biological activity. nih.govnih.gov For this compound, QSAR studies can predict its estrogenic potency based on calculated molecular descriptors. nih.govresearchgate.net These models are crucial for screening and prioritizing similar compounds for further investigation. nih.gov

SAR studies have revealed several key requirements for estrogenic activity, which are relevant to this compound:

A phenolic ring with hydrogen-bonding capability. nih.gov

A hydrophobic core. nih.gov

A specific spatial arrangement of these features that allows for effective binding to the ER. nih.gov

Quantum Chemical Studies of Reaction Mechanisms

Quantum chemical methods, including DFT, are employed to investigate the mechanisms of chemical reactions at the molecular level. rsc.org For this compound, these studies can provide insights into its synthesis, degradation, and metabolic pathways.

Areas of investigation include:

Reaction Energetics: Calculation of the energy profiles of potential reaction pathways, including the identification of transition states and intermediates. rsc.org This helps in understanding the feasibility and kinetics of different reactions.

Elucidation of Reaction Pathways: Detailed step-by-step descriptions of how the molecule is formed or transformed. This is particularly relevant for understanding its environmental degradation processes.

Role of Catalysts: Investigating how catalysts, such as enzymes in biological systems, can influence the reaction mechanisms and rates.

Prediction of Molecular Interactions and Conformational Analysis

The biological and chemical activity of this compound is dictated by its interactions with other molecules, particularly biological macromolecules like the estrogen receptor. Computational methods are vital for predicting and analyzing these interactions.

Key computational approaches include:

Molecular Docking: This technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies can simulate its binding to the ligand-binding domain of the estrogen receptor, providing insights into the specific interactions that stabilize the complex.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the conformational changes that both the ligand and the receptor undergo upon binding. nih.gov These simulations can reveal the flexibility of the molecule and the stability of the ligand-receptor complex over time. nih.gov

Conformational Analysis: This involves identifying the most stable three-dimensional arrangements (conformers) of the molecule. chemrxiv.org For a flexible molecule like this compound, understanding its conformational preferences is crucial for predicting its binding affinity and reactivity. chemrxiv.org

Computational Approaches in Environmental Fate Prediction

Predicting the environmental fate of chemicals is a critical aspect of risk assessment. nih.gov Computational models play a significant role in estimating how this compound will behave in the environment.

These computational approaches focus on:

Biodegradation Prediction: QSAR models and other machine learning algorithms can be used to predict the likelihood of a compound being biodegraded by microorganisms in the environment. nih.gov

Adsorption and Transport: Computational models can estimate the partitioning of the compound between different environmental compartments, such as water, soil, and air. This is often based on properties like its octanol-water partition coefficient (LogP) and water solubility. chemdad.com

The integration of various computational methods provides a comprehensive understanding of the potential environmental impact of this compound and other related compounds. nih.gov

Biological Interactions and Environmental Considerations

Potential as an Endocrine Disrupting Chemical (EDC)

While no direct studies have definitively classified 4-(trans-4-propylcyclohexyl)phenol as an endocrine-disrupting chemical (EDC), its structural classification as an alkylphenol places it in a category of compounds that are under scrutiny for such activity. Alkylphenols, such as nonylphenol and octylphenol, are known metabolites of widely used alkylphenol ethoxylate (APE) surfactants. capes.gov.brnih.gov There is a growing concern that these metabolites can mimic natural hormones, and the levels present in the environment may be sufficient to disrupt the endocrine systems of both wildlife and humans. capes.gov.brnih.gov

Many substances are capable of interacting with hormone receptors, and these are often termed endocrine-disrupting chemicals. frontiersin.org Phenols and their derivatives, due to their structure, are among the exogenous substances that have been reported to interact with receptors like the estrogen receptor (ER). frontiersin.org Research has shown that various small phenolic compounds have the potential to act as EDCs by interacting with the alpha isoform of the estrogen receptor (ERα). frontiersin.org

Table 1: Endocrine Activity of Related Phenolic Compounds

| Compound | Estrogenic Activity | Antiandrogenic Activity | Receptor Interaction | Source |

|---|---|---|---|---|

| Bisphenol-A | Very High | Yes | ERα and ERβ agonist | nih.gov |

| 4,4' Biphenol | Very High | Yes | Better agonist for ERβ than ERα | nih.gov |

| 4-tert-Octylphenol | High | Yes | ERα and ERβ agonist | nih.gov |

| 3-OH Phenylphenol | Lower | Yes | Activates ERs > 1 µM | nih.gov |

This table presents data for structurally related phenolic compounds to provide context for the potential activity of this compound.

The mechanisms by which EDCs interfere with the endocrine system are varied. They can disrupt normal function by mimicking or antagonizing the action of endogenous hormones, altering the synthesis and metabolism of hormones, or disrupting the synthesis of hormone receptors. nih.gov For instance, certain phenylphenols and biphenols have demonstrated the ability to activate both ERα and ERβ and also exhibit antiandrogenic activity. nih.gov The specific positioning of hydroxyl groups and the extent of hydroxylation on the phenol (B47542) structure are crucial in determining the estrogenicity and antiandrogenicity of these compounds. nih.gov Given that this compound possesses a phenolic hydroxyl group, it is plausible that it could interact with hormonal pathways, although specific research on this compound is required for confirmation.

Interaction Studies with Other Compounds and Materials

Research has been conducted on the synthesis of polystyrene derivatives that are modified with precursors of liquid crystal (LC) molecules, including this compound (referred to in studies as PPCH). nih.govresearchgate.net These studies aimed to investigate the orientation of LC molecules on polymer films that exhibit a part of the LC molecular structure. nih.govresearchgate.netmdpi.com Specifically, this compound was reacted with poly(4-chloromethylstyrene) to create a new polymer material designed for use as an orientation layer in liquid crystal cells. mdpi.com

In formulation studies, polymers derived from this compound have shown effective performance. A homopolymer synthesized from this compound (PPCH) was found to induce a stable and uniform vertical orientation of liquid crystal molecules in fabricated LC cells. nih.govresearchgate.net The performance of these materials is influenced by the length of the alkyl chain. For instance, the glass transition temperature (Tg) of the polymers was observed to decrease as the number of carbon atoms in the alkyl moiety of the side group increased from two (ethyl) to four (butyl). mdpi.com This demonstrates the compatibility of this compound in creating specialized polymer formulations and its role in influencing the physical properties of the final material. mdpi.com

Table 2: Glass Transition Temperatures (Tg) of Polystyrene Polymers Modified with 4-(trans-4-alkylcyclohexyl)phenols

| Polymer Name (as per source) | Alkyl Group | Tg (°C) | Source |

|---|---|---|---|

| PECH | Ethyl | 87.2 | mdpi.com |

| PPCH | Propyl | Not specified | mdpi.com |

This table illustrates how the alkyl chain length of the phenol precursor affects the thermal properties of the resulting polymer, based on available data.

Environmental Fate and Transport Studies

The environmental fate of this compound specifically has not been extensively studied. However, the fate of the broader class of alkylphenols (APs) is well-documented. APs are known degradation products of alkylphenol ethoxylates (APEs), which are surfactants used widely in both domestic and industrial applications. capes.gov.brnih.gov Due to their physicochemical properties, particularly high octanol-water partition coefficients (Kow), AP metabolites tend to partition effectively from water into sediments upon their discharge from sewage treatment plants. capes.gov.brnih.gov

These compounds are considered persistent in the environment; for example, nonylphenols (NPs) and tert-octylphenol (tOP) have reported half-lives in marine sediments on the order of 30 to 60 years. acs.org The fate of these compounds is largely governed by their scavenging onto particles and subsequent burial in sediments. acs.org Furthermore, there is evidence that APs can be transported in the atmosphere, indicating that their environmental distribution is not limited to aquatic systems. acs.org

Degradation Pathways and Mechanisms

The degradation of APEs in the environment or during wastewater treatment leads to the formation of more persistent metabolites, including short-chain APEs and alkylphenols like nonylphenol and octylphenol. capes.gov.brnih.gov The biodegradation of these metabolites is more readily facilitated under aerobic conditions compared to anaerobic conditions. nih.gov

In processes of photoinduced degradation, the initial step for an alkylphenol ethoxylate involves the abstraction of a hydrogen atom from a carbon on the ethoxy chain. dss.go.th This process leads to the shortening of the ethoxylated chain and ultimately results in the formation of the corresponding alkylphenol, which is noted to be a persistent environmental product. dss.go.th

Photocatalysis represents a promising method for the degradation of alkylphenols. Studies have shown that alkylphenols such as 4-methylphenol, 4-ethylphenol, and 4-tert-butylphenol (B1678320) can be effectively degraded using titanium dioxide (TiO₂) dispersions irradiated with simulated solar light. nih.gov The complete abatement of these pollutants was achieved within 2 to 5 hours, with the efficiency depending on the specific surfactants present and the amount of TiO₂ used. nih.gov

Direct photolysis using ultraviolet (UV) irradiation is also a viable degradation pathway. The 206 nm UV irradiation from an excilamp has been shown to degrade 4-nonylphenol (B119669) and 4-octylphenol, although it does not lead to complete mineralization to CO₂ on its own. nih.govsigmaaldrich.com The rate of this degradation can be significantly enhanced by the addition of hydrogen peroxide (H₂O₂). nih.govsigmaaldrich.com Another photoinduced degradation method involves the use of Fe(III) in aqueous solution, which, under sunlight or UV light, generates hydroxyl radicals (•OH) that attack and decompose the pollutant. dss.go.th

No Scientific Data Available for "this compound"

Despite a comprehensive search of available scientific literature, no specific data was found regarding the biological interactions and environmental considerations of the chemical compound this compound.

Extensive and targeted searches were conducted to locate research on the aerobic microbial transformation, persistence and bioaccumulation potential, metabolic profiling in aquatic species, and environmental risk assessment frameworks for this specific compound. The search queries included various combinations of the compound name with relevant scientific terms such as "biodegradation," "microbial transformation," "persistence," "bioaccumulation," "ecotoxicity," "metabolic profiling," "metabolism," "aquatic," "fish," and "risk assessment."

The consistent lack of any specific studies or reports on this compound across multiple search attempts indicates that the environmental fate and biological interactions of this particular chemical have not been a subject of published scientific investigation, or at least, this information is not available in the public domain.

While general information exists for the broader class of compounds known as phenols and alkylphenols, the user's strict requirement for an article focusing solely on this compound and the need for scientific accuracy prevents the extrapolation of data from related but distinct chemicals. Such an approach would be speculative and would not meet the standards of a scientifically rigorous article.

Therefore, it is not possible to generate the requested article with "thorough, informative, and scientifically accurate content" for the specified sections and subsections due to the absence of the necessary scientific data.

Comparative Studies with Analogous Compounds

Comparison with Other 4-(trans-4-Alkylcyclohexyl)phenols

The family of 4-(trans-4-alkylcyclohexyl)phenols shares a common structural framework: a phenol (B47542) ring linked to a cyclohexane (B81311) ring at the para position, with an alkyl group attached to the 4-position of the cyclohexane ring in a trans configuration. This basic structure imparts a rigid, rod-like character to the molecules, a key feature for the formation of liquid crystalline phases.

Influence of Alkyl Substituents on Properties

The length of the alkyl chain (R) in the 4-(trans-4-alkylcyclohexyl)phenol series (where R = ethyl, propyl, butyl, etc.) plays a pivotal role in determining the physicochemical properties of these compounds. Generally, as the alkyl chain length increases, the van der Waals forces between the molecules also increase. This trend typically leads to higher melting and boiling points. patsnap.com

The alkyl chain also influences the mesomorphic behavior of these compounds, which is their ability to form liquid crystal phases. The length and flexibility of the alkyl tail can affect the temperature range over which liquid crystalline phases are stable and the type of mesophases that are formed (e.g., nematic, smectic). capes.gov.br For instance, in a series of related liquid crystalline compounds, an increase in the length of the alkyl chain has been shown to broaden the temperature range of the smectic A phase and can lead to the appearance of the ferroelectric smectic C* phase in longer-chain homologs.

Structural Similarities and Differences

The core structures of 4-(trans-4-ethylcyclohexyl)phenol, 4-(trans-4-propylcyclohexyl)phenol, and 4-(trans-4-butylcyclohexyl)phenol (B1591826) are remarkably similar, consisting of the same phenylcyclohexylphenol backbone. The key differentiator is the length of the n-alkyl chain attached to the cyclohexane ring. This seemingly minor variation in the number of methylene (B1212753) (-CH2-) units in the alkyl tail leads to differences in molecular shape, flexibility, and intermolecular interactions.

The trans configuration of the 1,4-disubstituted cyclohexane ring is crucial as it results in a more linear and rigid molecular shape compared to the cis isomer. This linearity is a fundamental requirement for the formation of the ordered, yet fluid, arrangements characteristic of liquid crystals.

Below is a comparative table of some of the key properties of these analogs. It is important to note that obtaining directly comparable data from a single source under identical conditions is challenging, and the values presented are compiled from various sources and may include predicted values.

| Property | 4-(trans-4-Ethylcyclohexyl)phenol | This compound | 4-(trans-4-Butylcyclohexyl)phenol |

| Molecular Formula | C₁₄H₂₀O | C₁₅H₂₂O | C₁₆H₂₄O |

| Molecular Weight | 204.31 g/mol | 218.34 g/mol researchgate.net | 232.36 g/mol rsc.org |

| Appearance | White to light yellow powder/crystal | White to light yellow powder/crystal researchgate.net | White crystal xhtechgroup.com |

| Boiling Point | - | - | 354.8 °C at 760 mmHg rsc.org |

| pKa (Predicted) | - | - | 10.21 ± 0.30 rsc.org |

Analogues in Liquid Crystal Technology

The primary application for 4-(trans-4-alkylcyclohexyl)phenols is as precursors or components in liquid crystal mixtures. Their rigid core structure, combined with the flexible alkyl tail, makes them ideal building blocks for calamitic (rod-shaped) liquid crystals. These compounds are often used in the synthesis of more complex liquid crystal molecules, such as esters or ethers, where the phenolic hydroxyl group serves as a convenient point for chemical modification. patsnap.com

In a study involving polystyrene derivatives modified with these phenol precursors, it was observed that the length of the alkyl chain influenced the glass transition temperature (Tg) of the resulting polymers. As the number of carbon atoms in the alkyl group increased from ethyl (n=2) to butyl (n=4), the Tg of the homopolymer decreased from 87.2 °C to 83.8 °C. mdpi.com This demonstrates how the alkyl substituent can be used to tune the thermal properties of materials derived from these phenols.